8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
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Overview
Description
8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is a chemical compound that belongs to the class of triazolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the triazolopyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolam: A benzodiazepine derivative with structural similarities to triazolopyridines.
Bromazolam: Another benzodiazepine derivative with a similar triazolo structure.
Triazolopyrazines: Compounds with a similar triazolo ring but different substituents and biological activities.
Uniqueness
8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
917969-42-7 |
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Molecular Formula |
C12H7BrClN3O |
Molecular Weight |
324.56 g/mol |
IUPAC Name |
8-bromo-7-(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C12H7BrClN3O/c13-10-9(7-1-3-8(14)4-2-7)5-6-17-11(10)15-16-12(17)18/h1-6H,(H,16,18) |
InChI Key |
FGKAZWWIPJUROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NNC(=O)N3C=C2)Br)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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